molecular formula C7H6O5 B1599917 5-甲氧基-4-氧代-4H-吡喃-2-羧酸 CAS No. 1199-60-6

5-甲氧基-4-氧代-4H-吡喃-2-羧酸

货号 B1599917
CAS 编号: 1199-60-6
分子量: 170.12 g/mol
InChI 键: JQYYVBCIIMRLDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with the molecular formula C7H6O5 . It has a molecular weight of 170.12 and is typically found in the form of a powder .


Molecular Structure Analysis

The InChI code for 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is 1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure. The compound has a monoisotopic mass of 170.021530 Da .


Physical And Chemical Properties Analysis

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a powder at room temperature . It has a melting point range of 277-280 degrees Celsius .

科学研究应用

合成和结构研究

  1. 吡喃衍生物的合成:该化合物参与了各种吡喃衍生物的合成,展示了它在有机化学中的实用性。例如,合成5,6-二氢-6-[芳基]-4-{2-[芳基]-乙烯基}-2-氧代-2H-吡喃-3-羧酸的过程展示了该化合物在产生结构多样的吡喃中的作用(Valla, Giraud, & Ginderow, 1994)

药用应用

  1. 抗过敏活性:从化合物如5-甲氧基-4-氧代-4H-吡喃-2-羧酸合成的吡喃衍生物显示出在抗过敏活性方面的有希望的结果。它们在大鼠的变态反应PCA试验中表现出显著的功效,暗示了在过敏治疗中的潜在治疗应用(Nohara et al., 1985)

化疗协同作用

  1. 化疗中的协同效应:当该化合物与异噁唑和异噻唑基团结合时,与Temobel,一种用于脑肿瘤化疗的一线抗肿瘤药物,显示出协同效应。这表明了它作为癌症治疗中的辅助剂的潜力(Kletskov et al., 2018)

化学合成和构象分析

  1. 复杂吡喃的合成:该化合物在合成更复杂的吡喃,如3-羟基-4H-吡喃-4-酮衍生物方面起着关键作用,展示了它在有机合成中的多功能性(Takao, Endo, & Horie, 1992)
  2. 同源寡聚体的构象分析:从化合物如5-甲氧基-4-氧代-4H-吡喃-2-羧酸中衍生的吡喃糖氨基酸被用于环状同源寡聚体的构象研究。这有助于理解医药化学中环状化合物的结构动态(Feher‐Voelger等,2014)

缓蚀研究

  1. 缓蚀:从5-甲氧基-4-氧代-4H-吡喃-2-羧酸合成的吡喃衍生物已被研究其在酸性环境中对低碳钢的缓蚀性能。这表明了它们在材料科学和工程中的潜在应用(Saranya et al., 2020)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

属性

IUPAC Name

5-methoxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVBCIIMRLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475397
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

CAS RN

1199-60-6
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml four-necked round-bottom flask kept under an argon atmosphere, 3.2 g of kojic acid (1 equiv.) were dissolved in 80 ml of methanol. Sodium methoxide in methanolic solution (4.6 ml, 1.1 equiv.; Fluka, 5.4 M) was then added under magnetic stirring in one portion. After 15 minutes, a solution of 2.95 ml (1.1 equiv.) of methyl iodide in 10 ml of CH3OH was added dropwise thereto and the resulting solution was allowed to react at room temperature. The reaction course was followed by TLC (dichloromethane/methanol 9/1 as the eluent). After 7 hours the conversion was approximately 50%, therefore another 1.1 equivalent of CH3I (2.95 ml in 10 ml of CH3OH) was added. The reaction mixture was then reacted under stirring at room temperature for an additional 65 hours after which water (400 ml) was added. The solution was concentrated to a residual volume of ca. 25-30 ml and left at 4° C. for 14 h. The resulting precipitate was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 2-Hydroxymethyl-5-methoxy-4-pyranone was recovered as a yellow crystalline solid (2.2 g, yield 63%). ii. In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield). ii. Under an argon atmosphere, a 100 ml three-necked round-bottom flask was charged with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (340 mg, 1 equiv.) and 5-methoxytryptamine hydrochloride (500 mg, 1.1 equiv.), dissolved in DMF (15 ml), and brought to 0° C. by means of an ice-bath. HOBt (1-hydroxybenxotriazole monohydrate, 300 mg, 1.1 equiv.), EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 425 mg, 1.1 equiv.) and triethylamine (0.98 ml, 3.5 equiv.) were then added under magnetic stirring. The mixture was stirred for an additional 15 minutes at 0° C. and subsequently allowed to react for 16 h at room temperature. The reaction course was followed by HPLC-MS. Water (25 ml) was then added and the mixture was extracted with dichloromethane (2×30 ml). After a while a suspension appeared in the combined organic phases. The so-formed solid was then collected by filtration, washed with dichloromethane and dried at 50° C. The product was recovered as a white solid (210 mg). From the filtrate, the solvent was removed by rotary evaporation. The obtained solid residue was triturated with dichloromethane/petroleum ether and allowed to stand at room temperature for 24 h. The mixture was then filtered to furnish additional N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-methoxy-commenamide (70 mg, 42% yield).
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Three
Quantity
19.6 g
Type
catalyst
Reaction Step Four
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 2
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 4
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Citations

For This Compound
6
Citations
IN Domnin, LA Remizova, AD Misharev… - Russian journal of …, 2008 - Springer
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Ib) [14], 5,6-dihydroxy-4-oxo-4H-pyran-2-carboxylic acid (Ic) [15], and 6-bromo-4-oxo-4H-pyran-2-carboxylic acid (Id) [16] were …
Number of citations: 3 link.springer.com
J Bransova, M Uher, J Brtko - Chem. Papers, 1994 - researchgate.net
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid (lib) …
Number of citations: 5 www.researchgate.net
IV Rogachevskii, VB Plakhova - Russian Journal of general chemistry, 2006 - Springer
… II) acids [5], and also 5-methoxy-4-oxo-4H-pyran-2carboxylic acid (III) [6] in the concentration range 103100 nM activate the above-described molecular signaling system. At the same …
Number of citations: 6 link.springer.com
YY Xie, Z Lu, XL Kong, T Zhou, S Bansal… - European Journal of …, 2016 - Elsevier
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (13a) (34.00 g, 200 mmol) and 1-methyl-2- pyrrolidinone (500 mL) were refluxed for 4 h. The solvent was removed azeotropically with N,N-…
Number of citations: 35 www.sciencedirect.com
X Jiang, J Guo, Y Lv, C Yao, C Zhang, Z Mi… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of (3-hydroxypyridin-4-one)-coumarin hybrids were developed and investigated as potential multitargeting candidates for the treatment of Alzheimer's disease (AD) through the …
Number of citations: 26 www.sciencedirect.com
T Burckhardt - 2014 - archiv.ub.uni-marburg.de
… 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (44) (2.72 g, 16.0 mmol, 61%) was obtained as a colourless solid. The analytical data is in agreement with the reported values.[23] …
Number of citations: 3 archiv.ub.uni-marburg.de

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。